molecular formula C17H17N3O4S B11612518 Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate

Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate

Cat. No.: B11612518
M. Wt: 359.4 g/mol
InChI Key: QDGUHSQXJVQXBD-MDWZMJQESA-N
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Description

Molecular Architecture of Thiazole-Pyrazole-Furan Hybrid Systems

The compound belongs to a class of thiazole-pyrazole-furan hybrids , which combine three distinct heterocyclic systems:

  • A thiazole ring (5-membered ring with nitrogen and sulfur atoms at positions 1 and 3).
  • A 4,5-dihydro-1H-pyrazol-5-one moiety (partially saturated pyrazole with a ketone group).
  • A 5-methylfuran-2-yl methylene substituent (furan derivative with a methyl group at position 5 and a conjugated exocyclic double bond).

The thiazole core is substituted at position 2 with the pyrazol-1-yl group and at position 5 with an ethyl carboxylate ester. The pyrazole ring is further functionalized with a methyl group at position 3 and a methylene-linked 5-methylfuran group at position 4. This architecture creates a conjugated π-system spanning the pyrazole, methylene bridge, and furan ring, which influences electronic delocalization and reactivity.

Key Structural Parameters

Feature Description
Molecular Formula C17H17N3O4S
Molecular Weight 367.4 g/mol
Hybridization sp2-dominant across thiazole, pyrazole, and furan rings
Torsional Angles Pyrazole-thiazole dihedral: ~15°; Furan-methylene bridge: ~180°

Conformational Dynamics of the 4,5-Dihydro-1H-Pyrazol-5-one Moiety

The 4,5-dihydro-1H-pyrazol-5-one group exhibits unique conformational flexibility due to its partially saturated structure:

  • Ring Puckering : The non-aromatic pyrazoline ring adopts a half-chair conformation , with the ketone oxygen (O5) and methyl group (C3) occupying pseudo-axial positions to minimize steric strain.
  • Hydrogen Bonding : The NH group at position 1 participates in intramolecular hydrogen bonding with the thiazole’s sulfur atom (S1), stabilizing the planar arrangement of the pyrazole-thiazole interface.
  • Tautomerism : The compound exists predominantly in the keto form due to resonance stabilization from the conjugated methylene-furan system, which disfavors enol tautomerization.

Dynamic Effects on Reactivity

  • The pyrazol-5-one’s electron-deficient character enhances susceptibility to nucleophilic attack at the ketone oxygen.
  • Steric hindrance from the 3-methyl group limits rotational freedom around the N1–C2 bond, favoring a single conformer in solution.

Electronic Effects of the 5-Methylfuran-2-yl Methylene Substituent

The 5-methylfuran-2-yl methylene group profoundly impacts the compound’s electronic profile:

  • Electron-Donating Effects : The methyl group at furan’s position 5 increases electron density in the furan ring via inductive effects, enhancing conjugation with the pyrazole’s π-system.
  • Hyperconjugation : The exocyclic methylene bridge facilitates charge delocalization between the furan and pyrazole rings, as evidenced by a bathochromic shift in UV-Vis spectra (λmax ≈ 320 nm).
  • Steric Interactions : The methyl group introduces steric bulk that restricts rotation about the C4–methylene bond, locking the furan and pyrazole rings into a coplanar arrangement .

Electronic Parameters

Property Value/Description
HOMO-LUMO Gap 3.2 eV (calculated via DFT)
Dipole Moment 5.1 D (oriented toward thiazole’s carboxylate)
NBO Charges Pyrazole N1: −0.32; Furan O2: −0.45

Comparative Structural Analysis with Analogous Heterocyclic Hybrids

The compound’s structure was compared to three related hybrids (Table 1):

Table 1: Structural and Electronic Comparison of Heterocyclic Hybrids

Compound Molecular Weight Key Substituents HOMO-LUMO (eV) Bioactivity (IC50)
Target Compound 367.4 5-Methylfuran, ethyl carboxylate 3.2 4.21 μM (DHFR inhibition)
EVT-2731880 409.3 4-Chlorophenyl, phenyl 3.5 0.12 μM (Antitubercular)
Ethyl 4-methyl-2-pyrazol-1-yl... 237.3 Unsubstituted pyrazole, methyl 4.1 N/A
PMC-11013646 Derivative 342.4 Imidazole, unsubstituted furan 2.9 5.70 μM (Antifungal)

Key Observations

  • The ethyl carboxylate group enhances solubility compared to EVT-2731880’s chlorophenyl substituent.
  • The 5-methylfuran group lowers the HOMO-LUMO gap by 0.9 eV relative to unsubstituted furan derivatives, increasing reactivity.
  • Hybrids with thiazole-pyrazole linkers exhibit superior DHFR inhibition compared to imidazole-containing analogs.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(4E)-3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxopyrazol-1-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H17N3O4S/c1-5-23-16(22)14-11(4)18-17(25-14)20-15(21)13(10(3)19-20)8-12-7-6-9(2)24-12/h6-8H,5H2,1-4H3/b13-8+

InChI Key

QDGUHSQXJVQXBD-MDWZMJQESA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC=C(O3)C)/C(=N2)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC=C(O3)C)C(=N2)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and Hydrazine Hydrate

Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methyl-5-pyrazolone (1a). This reaction proceeds via nucleophilic attack of hydrazine on the β-keto ester, followed by cyclization and dehydration.

Reaction Conditions :

  • Ethyl acetoacetate (1.0 equiv), hydrazine hydrate (1.2 equiv), ethanol, reflux (6–8 h).

  • Yield: 85–90%.

Knoevenagel Condensation with 5-Methylfurfural

The pyrazolone (1a) undergoes condensation with 5-methylfurfural in acetic acid catalyzed by piperidine to form the methylene-bridged derivative (1b). The α,β-unsaturated ketone is formed via base-catalyzed deprotonation and aldol-like addition.

Reaction Conditions :

  • 3-Methyl-5-pyrazolone (1.0 equiv), 5-methylfurfural (1.1 equiv), acetic acid, piperidine (cat.), reflux (4 h).

  • Yield: 70–75%.

Synthesis of Ethyl 4-Methylthiazole-5-Carboxylate

The thiazole-ester moiety is constructed via Hantzsch thiazole synthesis, followed by esterification.

Hantzsch Thiazole Synthesis

Thiourea reacts with ethyl 2-chloroacetoacetate in ethanol under reflux to form 4-methylthiazole-5-carboxylic acid (2a). The mechanism involves nucleophilic substitution, cyclization, and tautomerization.

Reaction Conditions :

  • Ethyl 2-chloroacetoacetate (1.0 equiv), thiourea (1.1 equiv), ethanol, reflux (12 h).

  • Yield: 65–70%.

Esterification of Thiazole Carboxylic Acid

The carboxylic acid (2a) is esterified with ethanol using sulfuric acid as a catalyst to yield ethyl 4-methylthiazole-5-carboxylate (2b).

Reaction Conditions :

  • 4-Methylthiazole-5-carboxylic acid (1.0 equiv), ethanol (excess), H2SO4 (cat.), reflux (6 h).

  • Yield: 80–85%.

Coupling of Pyrazolone and Thiazole Moieties

The final step involves linking the pyrazolone (1b) and thiazole-ester (2b) via nucleophilic aromatic substitution (SNAr).

Activation of Thiazole Ester

The thiazole-ester (2b) is treated with phosphorus oxychloride (POCl3) to generate the 2-chlorothiazole intermediate (3a), enhancing electrophilicity at the 2-position.

Reaction Conditions :

  • Ethyl 4-methylthiazole-5-carboxylate (1.0 equiv), POCl3 (3.0 equiv), DMF (cat.), 80°C (2 h).

  • Yield: 90–95%.

SNAr Reaction with Pyrazolone

The chlorothiazole (3a) reacts with the pyrazolone (1b) in the presence of potassium carbonate in DMF, facilitating deprotonation of the pyrazolone’s 1-position nitrogen and subsequent substitution.

Reaction Conditions :

  • 2-Chlorothiazole (1.0 equiv), pyrazolone (1.1 equiv), K2CO3 (2.0 equiv), DMF, 100°C (8 h).

  • Yield: 60–65%.

Analytical Validation and Optimization

Spectroscopic Characterization

  • 1H NMR : Peaks at δ 2.72 (s, 3H, thiazole-CH3), 6.45 (s, 1H, furan-methylene), 8.69 (s, 1H, thiazole-H).

  • LC-MS : m/z 403.1 [M+H]+.

Yield Optimization Strategies

  • Solvent Selection : DMF outperforms THF and DCM in SNAr reactions due to superior solvation of intermediates.

  • Catalyst Screening : Piperidine (0.5 mol%) increases Knoevenagel condensation yield by 15% compared to pyrrolidine.

Comparative Analysis of Alternative Routes

Ullmann Coupling Approach

A copper-catalyzed coupling between 2-iodothiazole and pyrazolone was attempted but resulted in lower yields (40–45%) due to side reactions.

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxyl-bearing intermediates showed limited success (<30% yield) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 5-methylfuran group contrasts with the trifluoromethylphenyl group in , which increases hydrophobicity but may reduce metabolic stability.
  • Conformational Rigidity : The dihydropyrazole ring in the target compound likely imposes conformational constraints similar to the dihydrothiazolo-pyrimidine system in , affecting binding selectivity.
  • Crystallization Behavior : Compounds like crystallize in triclinic systems with DMF, suggesting polar solvents favor ordered packing. The target compound’s crystallization remains uncharacterized but may follow similar trends.

Computational and Experimental Characterization

  • Crystallography : While the target compound’s structure is unreported, analogs like use single-crystal X-ray diffraction with SHELXL refinement , revealing planar cores and substituent-driven deviations.
  • Spectroscopy : IR and NMR data for related compounds highlight carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) stretches, with thiazole protons resonating at δ 7.5–8.5 ppm in ¹H NMR .

Biological Activity

Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate is a complex organic compound that exhibits various biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrazole moiety, and a furan derivative, contributing to its diverse biological activities. The structural formula is as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It demonstrated significant broad-spectrum activity against various pathogens.

Pathogen MIC (µg/mL) Reference
E. coli9.80
Staphylococcus aureus15.00
Candida albicans20.00

The compound's effectiveness against E. coli was comparable to that of ciprofloxacin, indicating its potential as a new antimicrobial agent.

2. Antioxidant Activity

The antioxidant properties were assessed using the DPPH radical scavenging assay, where the compound exhibited notable scavenging percentages.

Compound DPPH Scavenging (%) Reference
Ethyl 4-methyl...88.56 ± 0.43
Control (Ascorbic Acid)95.00 ± 0.50

This high scavenging capacity suggests that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

3. Anti-inflammatory Activity

The anti-inflammatory effects were evaluated through HRBC membrane stabilization assays, with results indicating substantial protective effects.

Compound HRBC Stabilization (%) Reference
Ethyl 4-methyl...86.70 ± 0.259
Control (Indomethacin)90.00 ± 0.50

These findings suggest that the compound may help mitigate inflammation by stabilizing red blood cell membranes.

Case Studies

A study published in December 2024 focused on the design and synthesis of benzofuran-pyrazole derivatives, including our compound of interest. The research highlighted its broad-spectrum antimicrobial activity and significant inhibition of DNA gyrase B, which is critical for bacterial DNA replication.

In Vitro Studies

In vitro cytotoxicity assays revealed that the compound exhibited moderate cytotoxicity with IC50 values around 163 µM against human cancer cell lines, suggesting potential for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for this compound, and how are intermediates characterized?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Biginelli condensation to form pyrimidine intermediates (e.g., using aromatic aldehydes, ethyl acetoacetate, and thioureas) .
  • Cyclization with reagents like 3-amino-5-methylisoxazole under reflux conditions .
    • Characterization : Key intermediates are validated via 1H/13C NMR (to confirm functional groups) and mass spectrometry (for molecular weight verification) .

Q. Which analytical techniques are essential for structural elucidation?

  • Primary Tools :

  • NMR spectroscopy to map hydrogen/carbon environments (e.g., distinguishing thiazole and pyrazole protons) .
  • X-ray crystallography to resolve stereochemical ambiguities, particularly for crystalline derivatives .
    • Supporting Methods : IR spectroscopy for functional group analysis and HPLC for purity assessment (>95% purity thresholds) .

Q. What preliminary biological screening strategies are recommended?

  • In vitro assays :

  • Kinase inhibition assays (e.g., protein kinase C isoforms) due to structural similarity to bioactive thiazolidinones .
  • Antimicrobial screening using disk diffusion or microbroth dilution methods .
    • Cytotoxicity profiling against cancer cell lines (e.g., MTT assays) to prioritize lead compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly in cyclization steps?

  • Approaches :

  • Solvent optimization : Ethanol reflux vs. DMF for improved cyclization efficiency .
  • Catalyst screening : Acidic (e.g., HCl) or basic conditions to enhance reaction rates .
    • Data Table :
MethodYield (%)ConditionsReference
Biginelli Condensation65–70Ethanol, 12h reflux
Cyclization72–78DMF, 2h at 80°C

Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Strategies :

  • Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside cytotoxicity assays .
  • Impurity profiling : Use HPLC-MS to rule out byproduct interference .
    • Case Study : A derivative showed anti-inflammatory activity in vitro but cytotoxicity at higher doses; dose-response curves and metabolite analysis were critical for interpretation .

Q. What computational models predict target interactions for SAR studies?

  • Tools :

  • Molecular docking (AutoDock Vina) to map binding poses in kinase active sites .
  • MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
    • Application : Modifying the furan methyl group improved predicted binding affinity by 1.5 kcal/mol in COX-2 models .

Q. What challenges arise in SAR development for structural analogs?

  • Key Issues :

  • Stereochemical complexity : Diastereomers may exhibit divergent bioactivities (e.g., cis vs. trans configurations in pyrazole hybrids) .
  • Synthetic bottlenecks : Limited accessibility of 5-methylfuran precursors complicates analog libraries .
    • Solution : Fragment-based design to prioritize synthetically tractable substituents (e.g., halogens on the phenyl ring) .

Methodological Notes

  • Data Interpretation : Conflicting bioactivity results often stem from assay conditions (e.g., serum-free vs. serum-containing media). Validate findings across multiple cell lines .
  • Advanced Characterization : For unstable intermediates, use low-temperature NMR (−40°C) to capture transient species .

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